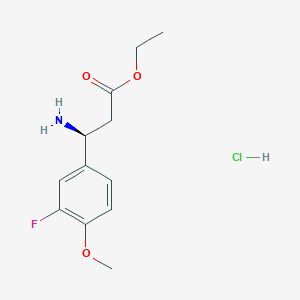
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and an ester functional group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the starting material, which is often a substituted benzene derivative.
Formation of the Amino Group:
Esterification: The ester functional group is introduced through esterification reactions, typically using ethyl alcohol and an appropriate acid catalyst.
Fluorination and Methoxylation: The fluoro and methoxy groups are introduced through electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(3-fluoro-4-methoxyphenyl)propanoate: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid: Contains a carboxylic acid group instead of an ester, affecting its reactivity and solubility.
3-Fluoro-4-methoxyphenylalanine: An amino acid derivative with different biological properties.
Uniqueness
Ethyl (S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure also imparts distinct biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H17ClFNO3 |
|---|---|
Peso molecular |
277.72 g/mol |
Nombre IUPAC |
ethyl (3S)-3-amino-3-(3-fluoro-4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H16FNO3.ClH/c1-3-17-12(15)7-10(14)8-4-5-11(16-2)9(13)6-8;/h4-6,10H,3,7,14H2,1-2H3;1H/t10-;/m0./s1 |
Clave InChI |
IUURKECCPNFXKJ-PPHPATTJSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=CC(=C(C=C1)OC)F)N.Cl |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


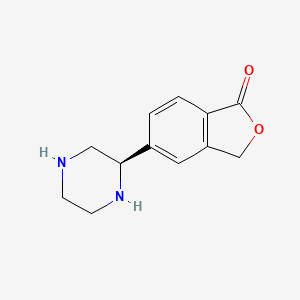
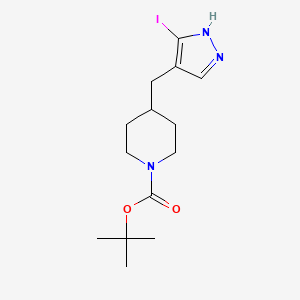
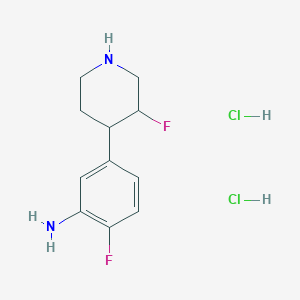
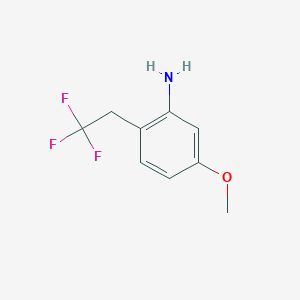
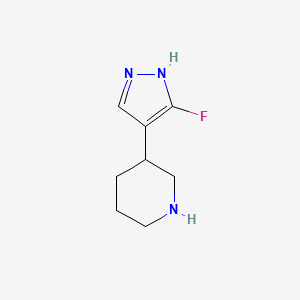
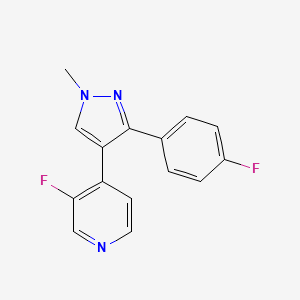
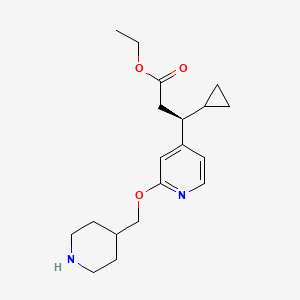
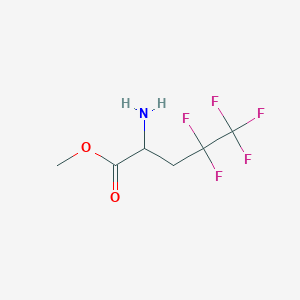
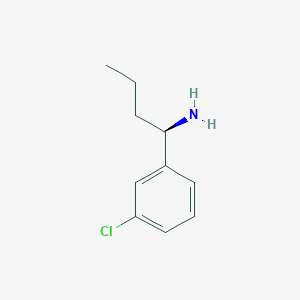
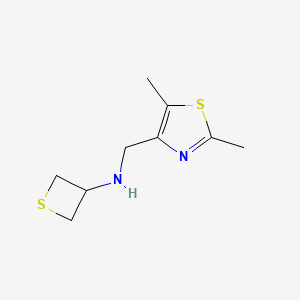
![2,3-Diamino-5,6,7,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B15226159.png)
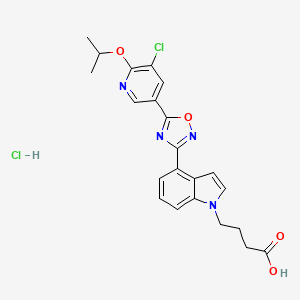
![5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15226171.png)

